molecular formula C11H11Cl2NO B1375628 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride CAS No. 103862-65-3

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Cat. No. B1375628
M. Wt: 244.11 g/mol
InChI Key: NQMZDIILGROSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is a chemical compound with the empirical formula C10H8ClNO · HCl . It has a molecular weight of 230.09 . This product is discontinued and Sigma-Aldrich does not collect analytical data for this product .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride are not found in the search results, quinoline derivatives have been widely used as metal ion chelating agents, metal extracting agents, and corrosion inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analysis: 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride is used in the synthesis of various metal complexes and ligands, such as the divalent transition metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts (Patel & Patel, 2017). This compound has been involved in the creation of polymers that show potential in applications like yellow–green OLEDs due to their high glass transition temperature, good thermal stability, and strong fluorescence (Qun-bo, Du, & Lu, 2007).

Antimicrobial and Antifungal Applications

  • Antimicrobial Properties: The compound has been utilized in developing antimicrobial agents. For instance, its derivatives have shown significant antimicrobial and antifungal activities, which are higher compared to the parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010).

Corrosion Inhibition

  • Anti-Corrosion Applications: Derivatives of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride have been studied for their potential as corrosion inhibitors in various environments. For example, certain derivatives demonstrated a high inhibition efficiency of up to 94.7% for carbon steel in a phosphoric acid environment (Faydy et al., 2020).

Radical Scavenging and Antioxidant Properties

  • Antioxidant Activities: Some derivatives of this compound exhibit radical scavenging activities, which could be beneficial in developing antioxidants. For instance, a derivative with the phenothiazine group showed high oxidation resistance in a DPPH model system, indicating its potential as an antioxidant (Qian-feng, 2010).

Applications in Drug Delivery Systems

  • Prodrug Systems: The compound has been explored in creating prodrug systems for targeted drug delivery. For example, a derivative was used in developing a prodrug system for the selective delivery of drugs to hypoxic tissues (Parveen et al., 1999).

Safety And Hazards

According to the safety data sheet from Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

5-(chloromethyl)-2-methylquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO.ClH/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7;/h2-5,14H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZDIILGROSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Madonna, A Marcowycz… - Journal of …, 2010 - Wiley Online Library
The synthesis of a series of bis‐8‐hydroxyquinoline‐ and bis‐8‐hydroxyquinaldine‐substituted N‐benzyl or thiophenyl amines and their corresponding bis‐8‐hydroxyquinoline is …
Number of citations: 17 onlinelibrary.wiley.com

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